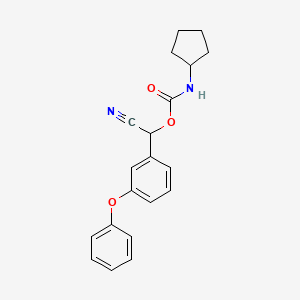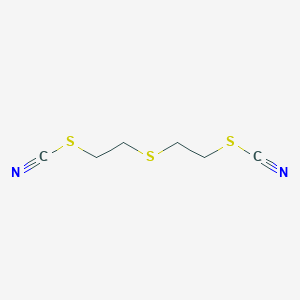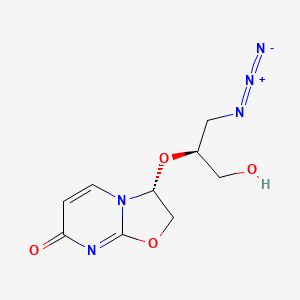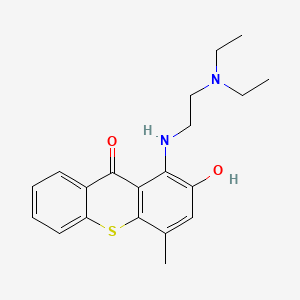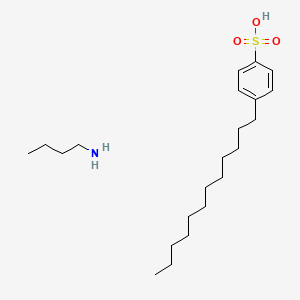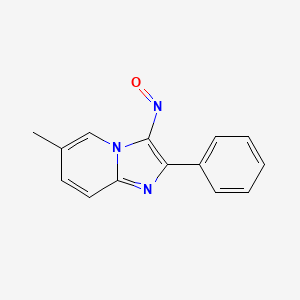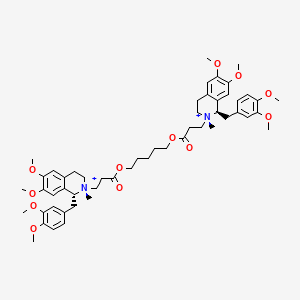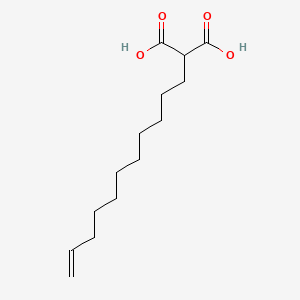
2-(10-Undecenyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(10-Undecenyl)malonic acid is an organic compound with the molecular formula C14H24O4 It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 10-undecenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Undecenyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 10-undecenyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar alkylation and hydrolysis steps as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(10-Undecenyl)malonic acid can undergo various chemical reactions typical of carboxylic acids and malonic acid derivatives. These include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Decarboxylation: Thermal decomposition to yield hydrocarbons and carbon dioxide.
Substitution: Nucleophilic substitution reactions at the alpha position.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, diethyl ether, dichloromethane.
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Hydrocarbons: Formed from decarboxylation reactions.
Wissenschaftliche Forschungsanwendungen
2-(10-Undecenyl)malonic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and other biomolecules
Wirkmechanismus
The mechanism of action of 2-(10-Undecenyl)malonic acid involves its interactions with various molecular targets. As a malonic acid derivative, it can act as a substrate for enzymes involved in carboxylation and decarboxylation reactions. The presence of the 10-undecenyl group may also influence its interactions with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic Acid: The parent compound, with two carboxylic acid groups.
Diethyl Malonate: An ester derivative used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative with similar reactivity.
Uniqueness
2-(10-Undecenyl)malonic acid is unique due to the presence of the 10-undecenyl group, which imparts additional hydrophobic character and potential for interactions with lipid environments. This makes it distinct from other malonic acid derivatives and may provide unique properties in both chemical reactions and biological applications .
Eigenschaften
CAS-Nummer |
4475-28-9 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2-undec-10-enylpropanedioic acid |
InChI |
InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h2,12H,1,3-11H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
BFPYGAODWSTTOP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






